

Navigating the Chemical Landscape of 3'-Nitropropiophenone: A Technical Guide

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Compound of Interest

Compound Name: 3'-Nitropropiophenone

Cat. No.: B093426

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3'-Nitropropiophenone**, a versatile ketone intermediate with applications in organic synthesis and potential relevance in medicinal chemistry. This document elucidates the compound's nomenclature, chemical and physical properties, and detailed experimental protocols. Furthermore, it explores the broader context of related nitro-containing compounds in modulating critical biological signaling pathways, offering insights for drug discovery and development.

Nomenclature and Identification

3'-Nitropropiophenone is systematically known as 1-(3-nitrophenyl)propan-1-one according to IUPAC nomenclature.^{[1][2]} Due to the position of the nitro group on the phenyl ring, it is also commonly referred to as m-nitropropiophenone. A comprehensive list of its synonyms is provided in Table 1, highlighting the various terminologies used in literature and commercial sources.

Table 1: Synonyms and Identifiers for **3'-Nitropropiophenone**

Identifier Type	Value
IUPAC Name	1-(3-nitrophenyl)propan-1-one[1][2]
Common Name	m-nitropropiophenone[1][3]
CAS Number	17408-16-1[1][2][3][4][5][6][7]
Molecular Formula	C9H9NO3[1][2][3]
Other Synonyms	3-Nitrophenyl Ethyl Ketone[4][5][6], 1-Propanone, 1-(3-nitrophenyl)-[1], 3-Nitro-propylphenone[3][7], 3'-nitropropiophenone

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3'-Nitropropiophenone** is essential for its handling, application in reactions, and for analytical purposes. Key quantitative data are summarized in Table 2.

Table 2: Physicochemical Data for **3'-Nitropropiophenone**

Property	Value	Reference
Molecular Weight	179.17 g/mol	[1]
Appearance	White to Yellow to Green powder to crystal	[3][4][5][6]
Melting Point	98-101 °C	[3][7]
Boiling Point	254.5 ± 13.0 °C (Predicted)	[3][7]
Density	1.199 ± 0.06 g/cm ³ (Predicted)	[3][7]
Flash Point	106.3 °C	[3]
Topological Polar Surface Area	62.9 Å ²	[1]
InChIKey	VSPOTMOYDHRALZ-UHFFFAOYSA-N	[1][2]

Synthesis and Reactivity

3'-Nitropropiophenone is a substituted aromatic ketone. A common synthetic route to such compounds is the Friedel-Crafts acylation.^{[8][9][10][11]} This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl_3). For the synthesis of **3'-Nitropropiophenone**, this would typically involve the acylation of nitrobenzene with propanoyl chloride or propanoic anhydride. The nitro group is a deactivating group and a meta-director, which would theoretically yield the desired 3'-substituted product.

While a specific, detailed protocol for the Friedel-Crafts acylation synthesis of **3'-Nitropropiophenone** was not found in the immediate search, a documented experimental protocol for a subsequent reaction, the bromination of **3'-Nitropropiophenone**, is available and detailed below.

Experimental Protocol: Bromination of 1-(3-nitrophenyl)propan-1-one

This protocol describes the bromination of **3'-Nitropropiophenone**, a reaction that introduces a bromine atom to the molecule, likely at the alpha-position to the ketone, to form 2-bromo-1-(3-nitrophenyl)propan-1-one.

Materials:

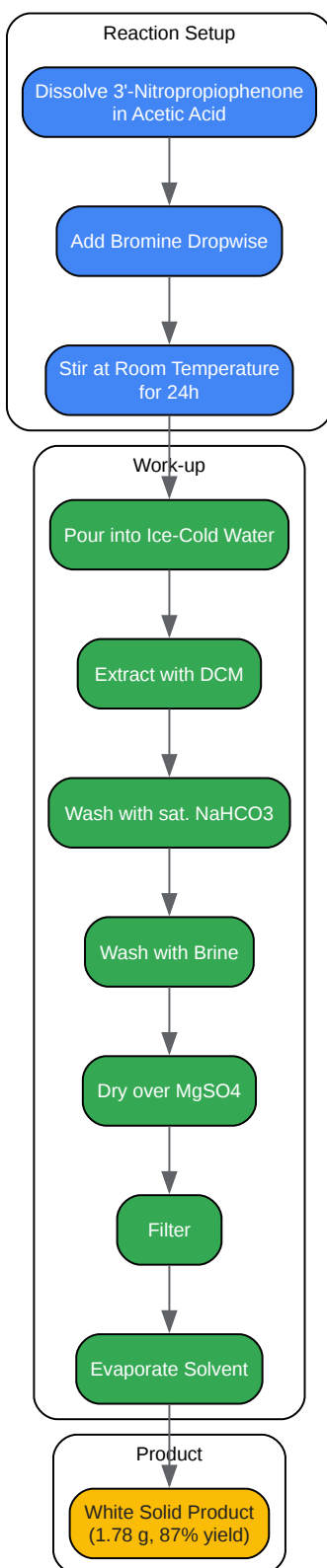
- 1-(3-nitrophenyl)propan-1-one (**3'-Nitropropiophenone**) (1.41 g, 7.90 mmol)
- Acetic acid (20 mL)
- Bromine (1.27 g, 7.93 mmol)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

- Ice-cold water

Procedure:

- To a stirred solution of 1-(3-nitrophenyl)propan-1-one (1.41 g, 7.90 mmol) in acetic acid (20 mL), add bromine (1.27 g, 7.93 mmol) dropwise.[\[4\]](#)
- Stir the mixture at room temperature for 24 hours.[\[4\]](#)
- Pour the reaction mixture into ice-cold water.[\[4\]](#)
- Extract the organic layer with dichloromethane (DCM).[\[4\]](#)
- Wash the organic extract with saturated aqueous NaHCO_3 and then with brine.[\[4\]](#)
- Dry the organic layer over anhydrous MgSO_4 and filter.[\[4\]](#)
- Evaporate the solvent under reduced pressure to afford the product as a white solid (1.78 g, 87% yield), which can be used in subsequent steps without further purification.[\[4\]](#)

Experimental Workflow Diagram:



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Experimental workflow for the bromination of 3'-Nitropropioophenone.

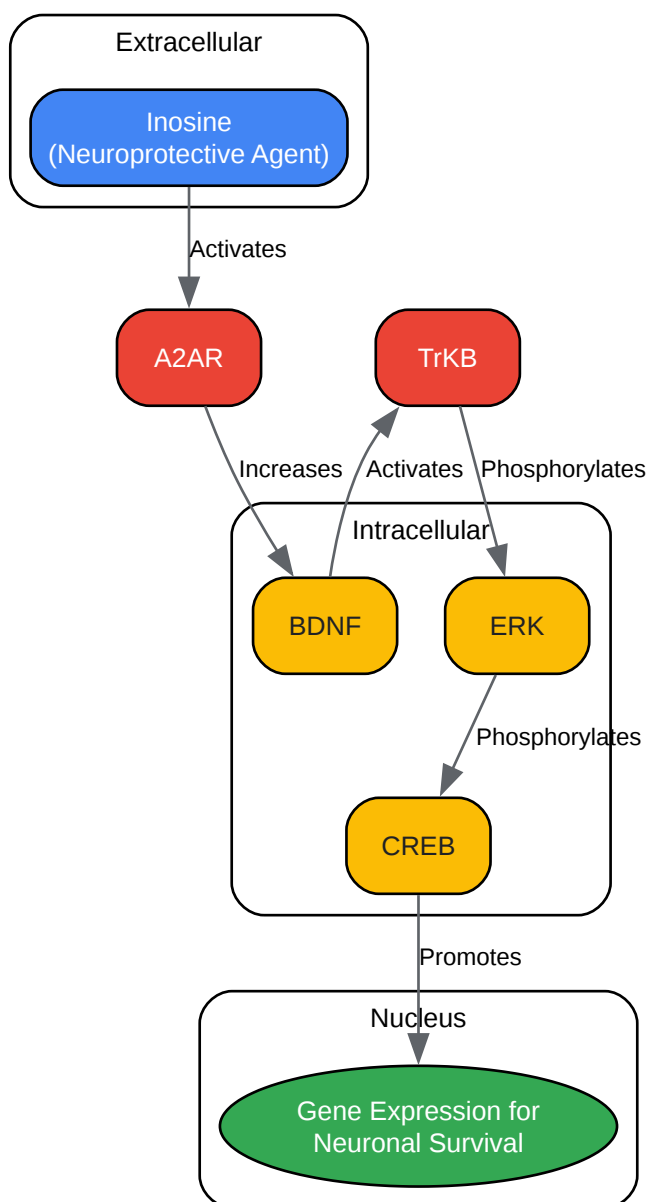
Relevance in Drug Development and Signaling Pathways

While **3'-Nitropropiofenone** itself is primarily classified as a research chemical and a synthetic intermediate, the broader class of nitro-containing compounds has significant biological activities.^[12] A closely related compound, 3-nitropropionic acid (3-NPA), is a well-studied neurotoxin that serves as a model for Huntington's disease.^{[1][2][3]} 3-NPA irreversibly inhibits succinate dehydrogenase, leading to mitochondrial dysfunction and oxidative stress.^{[1][2][3]}

Research into the effects of 3-NPA has shed light on various signaling pathways. For instance, studies have shown that inosine can attenuate the Huntington's disease-like symptoms induced by 3-NPA in rats by activating the A2AR/BDNF/TrKB/ERK/CREB signaling pathway.^[7] This pathway is crucial for neuronal survival and function. While this research does not directly involve **3'-Nitropropiofenone**, the structural and electronic similarities suggest that derivatives of **3'-Nitropropiofenone** could potentially be explored for their modulatory effects on related pathways.

Hypothetical Signaling Pathway Modulation:

The diagram below illustrates the A2AR/BDNF/TrKB/ERK/CREB signaling pathway, which is implicated in neuroprotection and is modulated by compounds that can counteract the neurotoxic effects of 3-NPA. This provides a logical framework for investigating the potential bioactivity of novel **3'-Nitropropiofenone** derivatives.



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The A2AR/BDNF/TrkB/ERK/CREB signaling pathway, relevant in neuroprotection.

Conclusion

3'-Nitropropiophenone is a valuable chemical intermediate with well-defined physicochemical properties. While its direct role in drug development is not yet established, the biological activities of structurally related nitro compounds, such as 3-nitropropionic acid, highlight potentially fruitful avenues for future research. The detailed experimental protocol for its bromination provides a practical example of its reactivity. The exploration of derivatives of **3'-**

Nitropropiofenone as modulators of key signaling pathways, such as those involved in neurodegenerative diseases, represents a promising area for scientific investigation. This guide serves as a foundational resource for researchers and professionals working with this compound and in the broader field of medicinal chemistry.

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